molecular formula C18H18BrN7S B4754617 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4754617
M. Wt: 444.4 g/mol
InChI Key: ZJWZNMLDLNVNAO-UHFFFAOYSA-N
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Description

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, bromine, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and triazole rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7S/c1-13(9-24-11-15(19)7-20-24)17-22-23-18(27)26(17)16-8-21-25(12-16)10-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWZNMLDLNVNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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